2-Methyl-2-isopropyl-1,3-dioxolane
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Overview
Description
2-Methyl-2-isopropyl-1,3-dioxolane is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.1849 g/mol . This compound belongs to the class of dioxolanes, which are heterocyclic acetals. It is also known by other names such as 1,3-Dioxolane, 2-isopropyl-2-methyl .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-2-isopropyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction typically involves the use of a Brønsted or Lewis acid catalyst. For example, the microwave irradiation of a mixture of ethylene glycol and acetophenone in the presence of para-toluene sulfonic acid under solventless conditions can yield the desired dioxolane .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of solid acid catalysts in a chamber where process gas containing acetaldehyde is introduced along with ethylene glycol . The resulting ethylene glycol stream containing the dioxolane is then separated and purified.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-isopropyl-1,3-dioxolane undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Substitution reactions often involve nucleophiles like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones, while reduction can yield alcohols .
Scientific Research Applications
2-Methyl-2-isopropyl-1,3-dioxolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-2-isopropyl-1,3-dioxolane involves its interaction with various molecular targets and pathways. For instance, the compound can undergo gas-phase thermal decomposition, which has been studied in detail to understand its kinetics and mechanism . The infrared spectra of the compound in solid, liquid, and gaseous states have also been analyzed to elucidate its behavior under different conditions .
Comparison with Similar Compounds
1,3-Dioxane: Similar to 2-Methyl-2-isopropyl-1,3-dioxolane, 1,3-Dioxane is a heterocyclic acetal but with a six-membered ring structure.
Tetrahydrofuran (THF): THF is related to dioxolanes by the replacement of the methylene group at the 2-position with an oxygen atom.
Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
4405-16-7 |
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Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-methyl-2-propan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-6(2)7(3)8-4-5-9-7/h6H,4-5H2,1-3H3 |
InChI Key |
IGZQZZODNMBJLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(OCCO1)C |
Origin of Product |
United States |
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